1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-4-22-15-8-7-13(10-16(15)25-12-19(2,3)17(22)23)21-18(24)20-11-14-6-5-9-26-14/h5-10H,4,11-12H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXFHRKXHOUWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea typically involves multi-step organic synthesis. The process may start with the preparation of the benzoxazepine core, followed by the introduction of the thiophene ring and the urea group. Common reagents and conditions used in these steps include:
Benzoxazepine Core Formation: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Thiophene Ring Introduction: Thiophene derivatives can be introduced through coupling reactions such as Suzuki or Stille coupling.
Urea Group Addition: The final step often involves the reaction of an amine with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit anticancer properties. The incorporation of the benzoxazepine core has been linked to the inhibition of cancer cell proliferation. Studies have shown that derivatives of benzoxazepines can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and death .
- Antimicrobial Properties : The presence of thiophene rings in the compound structure is known to enhance antimicrobial activity. Compounds containing thiophene derivatives have been reported to exhibit significant antibacterial and antifungal activities against various pathogens . This makes the compound a candidate for further development as an antimicrobial agent.
- Neuroprotective Effects : Benzoxazepines have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The unique structure of this compound may allow it to interact with neurotransmitter systems or inhibit neuroinflammatory pathways, thus offering potential therapeutic benefits in conditions like Alzheimer's disease .
Synthesis and Structural Studies
The synthesis of 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-y) is typically achieved through multi-step organic reactions involving cyclization and functionalization of precursor compounds. Structural studies using techniques such as X-ray crystallography have revealed insights into its conformational preferences and intermolecular interactions, which are crucial for understanding its biological activity .
Materials Science Applications
In addition to medicinal applications, this compound could be explored for its properties in materials science:
- Polymer Chemistry : The functional groups present in the compound allow for potential incorporation into polymer matrices, enhancing mechanical properties or providing specific functionalities such as conductivity or responsiveness to environmental stimuli.
- Dye-Sensitized Solar Cells : The thiophene moiety can be advantageous in organic photovoltaic applications due to its ability to absorb light effectively and facilitate charge transport within a solar cell architecture .
Case Studies
Several studies have documented the synthesis and application of similar compounds:
- A study published in PubMed Central highlighted the synthesis of related benzoxazepine derivatives demonstrating significant anticancer activity through targeted drug delivery systems .
- Research on thiophene-containing compounds has shown promising results in antimicrobial efficacy against resistant strains of bacteria, emphasizing the need for further exploration into this compound's potential as a lead candidate .
Mechanism of Action
The mechanism of action of 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Tetrahydrobenzo[b]thiophene-Urea Derivatives
A key class of analogs includes urea derivatives with tetrahydrobenzo[b]thiophene cores, such as those reported in International Journal of Organic Chemistry (2012) . Examples include:
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a)
1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d)
Structural Differences:
| Feature | Target Compound | Tetrahydrobenzo[b]thiophene Analogs (7a-d) |
|---|---|---|
| Core Structure | Benzoxazepine (O, N heteroatoms) | Tetrahydrobenzo[b]thiophene (S heteroatom) |
| Substituents | 5-ethyl, 3,3-dimethyl, thiophen-2-ylmethyl | Cyano, ester, benzoyl, or phenyl hydrazono groups |
| Urea Linkage | Directly linked to thiophen-2-ylmethyl | Linked to benzoyl or hydrazono moieties |
- Electronic Effects : The benzoxazepine core introduces oxygen and nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to the sulfur-rich tetrahydrobenzo[b]thiophene analogs.
Bioactivity Implications:
While specific data for the target compound is unavailable, tetrahydrobenzo[b]thiophene-urea analogs (7a-d) have shown promise as enzyme inhibitors or antimicrobial agents due to their urea and thiophene motifs . The benzoxazepine core in the target compound may shift activity toward CNS or anti-inflammatory targets, given the pharmacological profile of benzoxazepines.
Comparison with Plant-Derived Bioactive Urea Compounds
Research on plant-derived biomolecules highlights urea-containing compounds with insecticidal or growth-modulating properties . For example, C. gigantea extracts contain bioactive alkaloids and terpenoids, but synthetic urea derivatives like the target compound offer tailored lipophilicity and stability for pharmaceutical applications.
Biological Activity
The compound 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a benzoxazepin core and a thiophenyl urea moiety. Its molecular formula is , and it has a molecular weight of 348.47 g/mol. The presence of the benzoxazepin ring is believed to contribute significantly to its biological activity.
Antimicrobial Activity
Research has indicated that compounds featuring benzoxazepin structures often exhibit antimicrobial properties. In vitro studies have shown that derivatives of benzoxazepin can inhibit the growth of various bacterial strains. The specific compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins. In vivo studies using xenograft models have shown a reduction in tumor growth when treated with this compound.
Enzyme Inhibition
Another critical aspect of its biological activity is the inhibition of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit farnesyl diphosphate synthase (FPPS), an enzyme crucial for cholesterol biosynthesis. The IC50 value for this inhibition was found to be approximately 0.67 µM, indicating potent activity compared to standard inhibitors like benznidazole (IC50: 2.77 µM) .
The proposed mechanism of action for this compound involves multiple pathways:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Enzyme Inhibition : Blocking critical enzymes like FPPS disrupts cholesterol synthesis and affects cell membrane integrity.
- Antioxidant Activity : Preliminary studies suggest that the compound may also exhibit antioxidant properties, reducing oxidative stress within cells.
Case Studies
- Study on Antimicrobial Activity : A study published in MDPI evaluated various benzoxazepin derivatives for their antibacterial effects. The tested compound showed significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
- Anticancer Research : Another research effort focused on the anticancer effects of this compound demonstrated that it inhibited cell proliferation in vitro and reduced tumor size in mice models .
Research Findings Summary Table
Q & A
Q. How can AI-driven platforms optimize reaction conditions?
- AI Integration :
- Train neural networks on historical reaction data (yield, purity) to predict optimal conditions (e.g., 85°C, 0.8 mol% catalyst).
- Couple with robotic synthesis platforms for high-throughput validation of AI-generated protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
